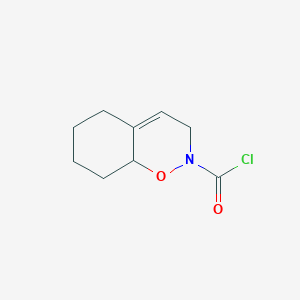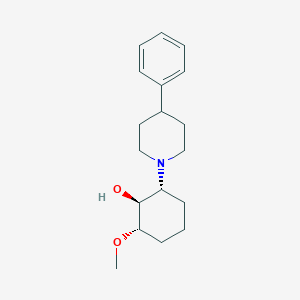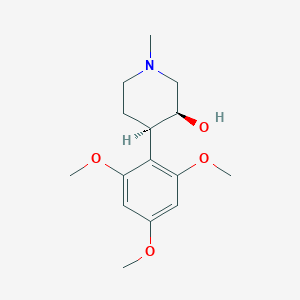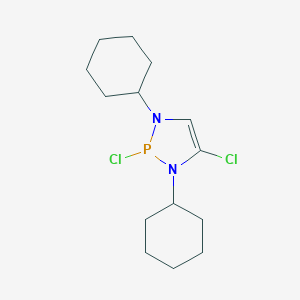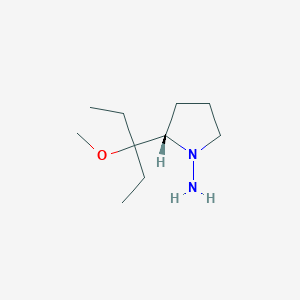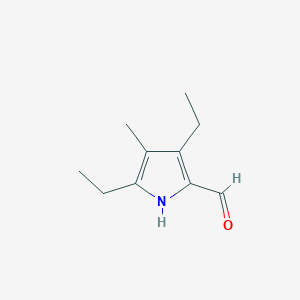
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. DEPC is a pyrrole derivative that contains both carbonyl and aldehyde functional groups, making it an important intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the modification of RNA molecules through the reaction of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde with the amino groups present in RNA. This modification leads to the inhibition of enzymatic activity and the disruption of RNA secondary structure, which can affect the function of RNA molecules.
Effets Biochimiques Et Physiologiques
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, including RNA polymerase, proteases, and phosphatases. Additionally, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to affect the stability and folding of proteins, leading to changes in their function.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, its ability to modify RNA molecules makes it a valuable tool for the study of RNA structure and function. However, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde also has some limitations. It can be toxic at high concentrations, and its effects on RNA molecules can be difficult to control.
Orientations Futures
There are several potential future directions for research on 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new methods for the modification of RNA molecules using 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. Additionally, there is potential for the use of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde in the development of new drugs and materials. Further studies are needed to fully understand the biochemical and physiological effects of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-pentanedione with ethylamine and methylamine in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to yield 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. This method is relatively simple and efficient, making it a popular choice for the production of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde on a large scale.
Applications De Recherche Scientifique
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been found to be a useful reagent for the modification of RNA molecules. 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde reacts with the amino groups present in RNA, leading to the inhibition of enzymatic activity and the disruption of RNA secondary structure. This property has made 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde a valuable tool for the study of RNA structure and function.
Propriétés
Numéro CAS |
112452-37-6 |
|---|---|
Nom du produit |
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3,5-diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)9(5-2)11-10(8)6-12/h6,11H,4-5H2,1-3H3 |
Clé InChI |
OIUKWBMHAQPKII-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC)C=O |
SMILES canonique |
CCC1=C(NC(=C1C)CC)C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,3,5-diethyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



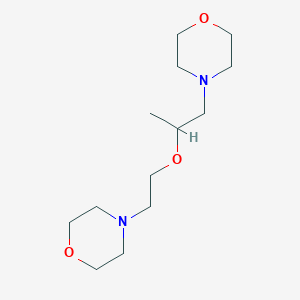
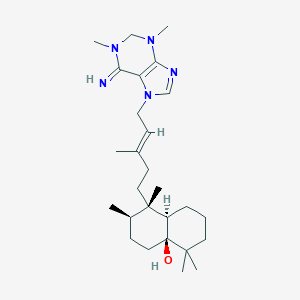
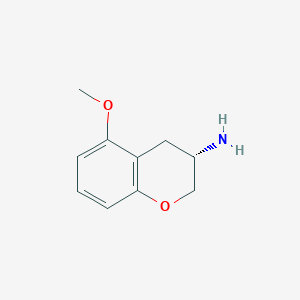
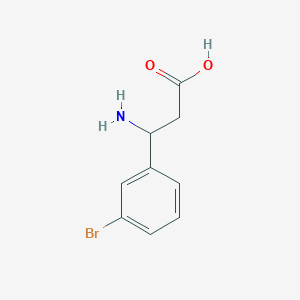
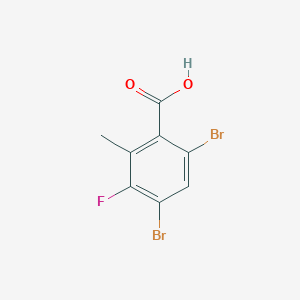
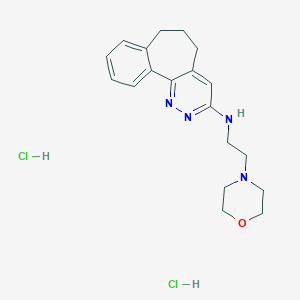
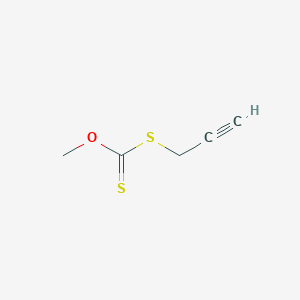
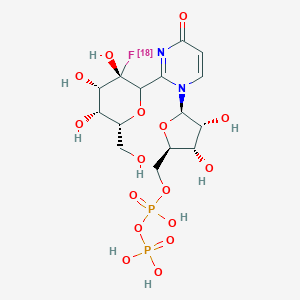
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)
